2-Amino-3-benzoyl-5-chlorophenylacetamide
Overview
Description
The compound "2-Amino-3-benzoyl-5-chlorophenylacetamide" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. The papers describe the synthesis of various benzoyl-containing compounds and their potential applications, such as the inhibition of β-amyloid aggregation, which is relevant to Alzheimer's disease research , and the synthesis of tetrahydropyridine derivatives with potential chemical applications . Another study focuses on the synthesis of triazole derivatives in an environmentally friendly medium .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Another synthesis pathway involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane, indicating the versatility of benzoyl-containing compounds in chemical synthesis . The use of PEG-400 as a reaction medium for synthesizing triazole derivatives suggests an interest in greener chemistry practices .
Molecular Structure Analysis
While the molecular structure of "this compound" is not directly analyzed in the papers, the structural analyses of similar compounds are performed using techniques such as IR, NMR, and elemental analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds and can be applied to the analysis of "this compound" as well.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized, but they do mention the types of reactions used, such as Pummerer reaction conditions and acylation . The reactions involved in the synthesis of these compounds are likely to be relevant to the synthesis of "this compound" and can provide a basis for understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not discussed in the papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesis and structural analysis. For example, the use of PEG-400 suggests solubility considerations in the synthesis process . The presence of benzoyl and chlorophenyl groups in the compounds indicates potential for varied chemical reactivity and interactions.
Scientific Research Applications
Pharmacological Properties :
- Research shows that 2-amino-N-(2-benzoyl)-4-chlorophenyl)acetamides were synthesized and their pharmacological properties were compared with corresponding cyclized products, indicating specific activities inherent to the structure (Fryer, Leimgruber, & Trybulski, 1982).
Agonist Allosteric Enhancers :
- 2-Amino-3-aroylthiophenes, including derivatives of 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds show the potential to stabilize agonist-receptor-G protein ternary complex, highlighting their biochemical significance (Luetjens et al., 2003).
Anti-inflammatory and Analgesic Properties :
- Derivatives of 2-amino-3-benzoylphenylacetic acid, closely related to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities. Some derivatives demonstrated potency surpassing that of indomethacin, a well-known anti-inflammatory drug (Walsh et al., 1984).
Cytotoxic Prodrugs :
- Novel prodrugs have been synthesized with structures including 2-amino-3-benzoylphenylacetamide derivatives for use as anticancer agents. These compounds are designed to be activated at the tumor site, indicating their potential in targeted cancer therapy (Springer et al., 1990).
Protein Interactions in Biology :
- Benzoyl derivatives similar to this compound have been used in the synthesis of unnatural amino acids for incorporation into proteins. This methodology facilitates the study of protein interactions both in vitro and in vivo, demonstrating its importance in molecular biology research (Chin et al., 2002).
Central Nervous System Agents :
- Certain derivatives of this compound have been synthesized with anxiolytic and skeletal muscle relaxant activities, indicating their potential use as central nervous system agents (Verma, Kumar, & Kumar, 2017).
Chemical Synthesis and Biological Applications :
- Studies have shown that derivatives of 2-amino-3-benzoylphenylacetamide can be synthesized and evaluated for various biological activities, including as inhibitors of thymidylate synthase, highlighting their potential in cancer treatment and as antimicrobial agents (Taylor et al., 1992; Kumar et al., 2022).
Plant Growth Regulation :
- Compounds derived from 2-amino-5-chlorobenzophenone, structurally similar to this compound, have been synthesized and found to exhibit plant growth-promoting or inhibiting activities, suggesting applications in agriculture (Hatim & Joshi, 2004).
Mechanism of Action
properties
IUPAC Name |
2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUTYMOAQFOMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78281-71-7 | |
Record name | 78281-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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